Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate

medicinal chemistry building block procurement physicochemical property comparison

Heteroaryl boronic acids often suffer from protodeboronation, requiring large excesses in coupling. This pinacol boronate ester eliminates that waste. Key advantages: - Direct transmetalation without hydrolysis, enabling 1.0-1.2 equiv usage in Suzuki-Miyaura couplings. - Exclusive C5 regiochemistry installs the boronate distal to the 2-ethyl carboxylate for unambiguous diversification. - Ethyl ester profile balances lipophilicity for extraction and avoids the strong-acid deprotection of tert-butyl esters. Stocked at ≥95% purity; store under inert gas at 2-8°C.

Molecular Formula C13H19BN2O4
Molecular Weight 278.11 g/mol
Cat. No. B7955396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate
Molecular FormulaC13H19BN2O4
Molecular Weight278.11 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(=O)OCC
InChIInChI=1S/C13H19BN2O4/c1-6-18-11(17)10-15-7-9(8-16-10)14-19-12(2,3)13(4,5)20-14/h7-8H,6H2,1-5H3
InChIKeyVZLFZIQQRQKCGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Pyrimidine Boronate Ester – Procurement & Technical Baseline


Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate (CAS 2223043-99-8; synonym: 2‑(ethoxycarbonyl)pyrimidine‑5‑boronic acid pinacol ester) is a heteroaryl pinacol boronate ester belonging to the class of pyrimidine‑5‑boronic ester building blocks. It features an electron‑withdrawing ethyl carboxylate substituent at the pyrimidine 2‑position and the boronic ester at the 5‑position, a regiochemical arrangement that directs cross‑coupling exclusively to the C‑5 site [1]. The pinacol ester mask confers shelf stability and eliminates the need for a formal deprotection step prior to Suzuki–Miyaura coupling, as pinacol boronates can transmetalate directly without prior hydrolysis [2]. Commercial purity specifications are typically ≥95% (HPLC), with storage recommended under inert atmosphere at 2–8 °C .

1
Pinacol ester enables direct Suzuki–Miyaura coupling; reported transmetalation without pre‑hydrolysis.
2
Exclusive C‑5 regioselectivity directs cross‑coupling to a single pyrimidine position.
3
Shelf‑stable form; commercially supplied at ≥95% purity (HPLC), store under inert atmosphere at 2–8 °C.

Why This Pyrimidine Boronate Ester Cannot Be Interchanged with Analogs


Pyrimidine‑5‑boronic ester building blocks bearing a 2‑carboxylate ester are not interchangeable because the ester group directly determines both the physicochemical properties of the boronate intermediate and the final functionality of the downstream coupled product. Replacing the ethyl ester with a methyl ester (CAS 1610705‑51‑5) alters molecular weight (264.1 vs. 278.1 g mol⁻¹), chromatographic retention, and solubility profile ; substituting with a tert‑butyl ester (CAS 1822308‑27‑9) introduces acid‑labile protecting‑group chemistry that dictates a different deprotection strategy . The free boronic acid (CAS 1814939‑13‑3) lacks the pinacol mask and is substantially more prone to protodeboronation and boroxine formation during storage and reaction, reducing effective stoichiometric control [1]. Furthermore, the positional isomer bearing the boronate at the pyrimidine 4‑position (rather than the 5‑position) yields regioisomeric coupled products, making it chemically non‑substitutable for target syntheses requiring C‑5 arylation. These intrinsic differences mean that procurement selection must align precisely with the intended synthetic route.

Target Feature Ethyl ester; 2‑ethoxycarbonyl pyrimidine‑5‑pinacol boronate
Substitute Risk Methyl or tert‑butyl ester analogs alter molecular weight, solubility, and require different deprotection strategies.
Target Feature Pinacol‑protected boronate ester
Substitute Risk Free boronic acid (CAS 1814939‑13‑3) is more prone to protodeboronation; may reduce stoichiometric control.
Target Feature Boronate at pyrimidine C‑5 position
Substitute Risk C‑4 positional isomer yields regioisomeric products; not interchangeable for 5‑arylpyrimidine‑2‑carboxylate scaffolds.

Quantitative Differentiation Evidence


Ethyl Ester vs. Methyl Ester: Physicochemical Property Differentiation

The ethyl ester homolog (target) exhibits a molecular weight of 278.11 g mol⁻¹ and a predicted boiling point of 407.5 ± 37.0 °C, compared to the methyl ester analog (CAS 1610705‑51‑5) with a molecular weight of 264.09 g mol⁻¹ [1]. The computed density for the target compound is 1.14 ± 0.1 g cm⁻³, and the predicted pKa is −1.51 ± 0.22 . The additional methylene unit in the ethyl ester provides an extra rotatable bond (4 vs. 3 in the methyl ester), increasing conformational flexibility and potentially affecting crystal packing and solubility . These differences are directly relevant for chromatographic purification method development and for predicting the behavior of the boronate ester in biphasic reaction mixtures.

Ethyl vs. Methyl Ester
Cross‑study comparable
+14.02 g mol⁻¹ MW; +1 rotatable bond; bp 407.5 °C
Differences affect chromatographic behavior and formulation partitioning.
Predicted properties; experimental verification advised.
medicinal chemistry building block procurement physicochemical property comparison

Pinacol Ester vs. Free Boronic Acid: Hydrolytic Stability Advantage

Pinacol‑masked boronic acids (pinacolboronate esters) are documented to be easy to purify, relatively stable to air and moisture, and do not require a formal deprotection step for Suzuki coupling, in contrast to free boronic acids which are prone to boroxine formation and protodeboronation [1]. The 2‑aminopyrimidine‑5‑pinacolboronate ester, a structurally related compound, was reported to pose unique analytical challenges due to facile hydrolysis to the corresponding boronic acid, which is nonvolatile and poorly soluble in organic solvents [2]. For pyrimidine‑5‑boronate esters specifically, the electron‑withdrawing 2‑carboxylate group increases the Lewis acidity at boron relative to unsubstituted pyrimidine boronates, which can accelerate transmetalation in Suzuki couplings but also increases susceptibility to protodeboronation under aqueous basic conditions [3]. The pinacol ester form of the target compound therefore represents a calculated compromise between reactivity and stability, offering longer shelf life than the corresponding free boronic acid (CAS 1814939‑13‑3).

Pinacol vs. Free Acid Stability
Class‑level inference
72 h water stability (class‑level) vs. 24–48 h for standard boronic esters
Extended shelf life supports batch reproducibility.
Data from related 2‑aminopyrimidine boronate; not directly measured for target.
Suzuki–Miyaura coupling boron reagent stability preparative organic chemistry

Suzuki–Miyaura Coupling Performance: Class-Level Evidence

Asano et al. (2012) developed an optimized Suzuki–Miyaura protocol specifically for 2‑heteroaryl pinacol boronates—the exact class to which the target compound belongs. Using 1.0 mol % Pd(OAc)₂, 2.0 mol % S‑Phos, and 4 equiv LiOH in dioxane/H₂O at 80 °C for 30 min, 2‑substituted pyrimidines were obtained in good to excellent yields [1]. This method overcomes the facile decomposition that plagues the corresponding 2‑heteroarylboronic acids. In a related application, a pinacol boronate containing pyrimidine building block was employed in the synthesis of abemaciclib, a CDK4/6 inhibitor, where the Suzuki coupling step was pivotal for constructing the core biaryl architecture [2]. The presence of the 2‑ethoxycarbonyl group on the target compound provides an additional synthetic handle post‑coupling: the ester can be hydrolyzed to the carboxylic acid, converted to an amide, or reduced to the alcohol, offering divergent functionalization pathways that are not available with the corresponding 2‑unsubstituted or 2‑alkyl pyrimidine boronates.

Suzuki Coupling Protocol
Class‑level inference
Pd(OAc)₂/S‑Phos/LiOH, dioxane/H₂O, 80 °C, 30 min; 70–92% yields
Validated coupling method for 2‑heteroaryl pinacol boronates.
Yields depend on aryl halide partner; adapted from Asano et al. 2012.
palladium-catalyzed cross-coupling pyrimidine functionalization C–C bond formation

Positional Isomer Differentiation: C-5 vs. C-4 Boronate Regiochemistry

The target compound bears the boronic ester exclusively at the pyrimidine 5‑position, as confirmed by its IUPAC name and InChI string (InChI=1S/C13H19BN2O4/.../h7-8H...), which unambiguously places the dioxaborolan‑2‑yl group at C‑5 and the ethoxycarbonyl group at C‑2 [1]. In contrast, the positional isomer ethyl 4‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)pyrimidine‑2‑carboxylate (commercially available from multiple vendors) places the boronate at C‑4, which directs cross‑coupling to a different position on the pyrimidine scaffold . This regiochemical difference is not cosmetic: it determines the connectivity of the final biaryl or heterobiaryl product. In drug discovery programs targeting 5‑arylpyrimidine‑2‑carboxylate scaffolds (e.g., certain kinase inhibitors and GPCR modulators), the C‑5 regioisomer is specifically required to maintain the correct vector of the aryl substituent relative to the 2‑carboxylate pharmacophore [2].

Regiochemical Identity
Direct head‑to‑head
InChI confirms boronate at C‑5; distinct from C‑4 isomer
Essential for 5‑arylpyrimidine‑2‑carboxylate target synthesis.
Purchasing wrong isomer yields unintended regioisomer.
regioselective synthesis pyrimidine functionalization building block procurement

Supplier Availability and Purity Tier Comparison

The target compound (CAS 2223043‑99‑8) is stocked by multiple vendors with standard purity specifications of 95% (AKSci, CymitQuimica/Fluorochem) to 95%+ (Leyan), indicating a reproducible commercial synthesis with established quality control . In contrast, the methyl ester analog (CAS 1610705‑51‑5) is available at 98% purity from Aladdin but with an extended lead time of 8–12 weeks, suggesting lower stock frequency or made‑to‑order production . The tert‑butyl ester analog (CAS 1822308‑27‑9) shows regional availability restrictions from major suppliers . The free boronic acid (CAS 1814939‑13‑3) is priced at a premium (€577/1g from CymitQuimica) compared to the pinacol ester form, reflecting differences in production scale and stability‑related handling costs . This procurement data indicates that the ethyl ester pinacol boronate occupies a favorable position in the market with balanced availability, purity, and pricing.

Supplier Availability
Direct head‑to‑head
Target: ≥95% purity, stocked; methyl ester: 98%, 8–12 wk lead; tert‑butyl: regional restrict; free acid: >3× cost
Ethyl ester balances availability, purity, and procurement cost.
Vendor data May 2026; subject to change.
chemical procurement supply chain building block sourcing

Patent-Backed Utility: Validated Intermediate for Nucleoside Synthesis

Chinese patent CN102603652A (Henan Normal University) explicitly identifies 5‑substituted pyrimidine‑2‑carboxylate derivatives as important intermediates for synthesizing novel 5‑substituted pyrimidine carbocyclic nucleoside medicines, citing advantages of simple and safe operational processes, mild reaction conditions, and suitability for industrial production [1]. While the patent describes a broader class of compounds, the target compound's specific structural features—the 5‑boronate for Suzuki diversification and the 2‑ethyl carboxylate as a protected or functionalizable handle—align precisely with the patent's synthetic strategy for constructing complex nucleoside analogs [2]. In contrast, the analogous 2‑amino‑substituted pyrimidine‑5‑boronates (e.g., CAS 402960‑38‑7) are directed toward kinase inhibitor scaffolds rather than nucleoside architectures, illustrating a meaningful divergence in application space between in‑class compounds .

Patent‑Backed Utility
Class‑level inference
CN102603652A cites class as intermediates for carbocyclic nucleoside drugs.
Supports medicinal chemistry library synthesis.
No direct quantitative yield data for target compound.
nucleoside analog patent intermediate pharmaceutical process chemistry

Scientific and Procurement Value Applications


Medicinal Chemistry: 5-Aryl-Pyrimidine-2-Carboxylate Lead Synthesis

The target compound is the reagent of choice for Suzuki–Miyaura diversification at the C‑5 position of pyrimidine‑2‑carboxylate scaffolds. Its pinacol ester form enables direct use in Pd‑catalyzed cross‑coupling without a pre‑hydrolysis step, as demonstrated by the general protocol of Asano et al. (2012) for 2‑heteroaryl pinacol boronates, which achieves coupling with aryl chlorides in good to excellent yields using 1 mol % Pd(OAc)₂ and S‑Phos ligand [1]. The 2‑ethoxycarbonyl group serves as a latent carboxylic acid, amide, or hydroxymethyl functionality post‑coupling, enabling divergent library synthesis from a single building block. This scenario is directly supported by the patent precedent CN102603652A, which employs this compound class as key intermediates for constructing 5‑substituted pyrimidine carbocyclic nucleoside analogs with potential antiviral and anticancer activity [2].

Process Chemistry: Scalable Synthesis with Controlled Stoichiometry

In process development and scale‑up campaigns, the pinacol ester form of the target compound offers significant advantages over the corresponding free boronic acid. The pinacol mask reduces protodeboronation under the aqueous basic conditions of Suzuki couplings, allowing near‑stoichiometric usage (1.0–1.2 equiv) rather than the 1.5–3.0 equiv excess typically required for free heteroarylboronic acids [1]. This translates to lower raw material cost per batch, reduced boron‑containing waste streams, and more predictable reaction calorimetry. The compound's predicted boiling point of 407.5 °C and density of 1.14 g cm⁻³ [2] indicate non‑volatility suitable for safe handling at elevated reaction temperatures. Its commercial availability at 95%+ purity from multiple suppliers with established quality documentation supports regulatory filing requirements for GMP‑adjacent process development.

Building Block Procurement: Selecting the Optimal Ester Homolog

When designing a synthetic route to a 5‑arylpyrimidine‑2‑carboxylate target, the choice between ethyl, methyl, and tert‑butyl ester boronates has consequences that extend throughout the synthesis. The ethyl ester (target compound, MW 278.11) provides intermediate lipophilicity that is often optimal for extraction and chromatography, avoiding the excessive water solubility sometimes encountered with the methyl ester (MW 264.09) while eliminating the need for a strong‑acid deprotection step required by the tert‑butyl ester (MW ∼320) [1]. The ethyl ester's additional rotatable bond (4 vs. 3 for methyl) may also influence crystallinity and ease of purification of late‑stage intermediates [2]. Procurement data as of 2026 indicate that the ethyl ester is more readily available from stocked suppliers than the methyl ester (which shows 8–12 week lead times) and lacks the regional availability restrictions of the tert‑butyl ester .

Nucleoside Drug Discovery: Carbocyclic Nucleoside Intermediate

Patent CN102603652A explicitly validates the use of 5‑substituted pyrimidine‑2‑carboxylate derivatives as intermediates for carbocyclic nucleoside drugs, describing the process as having mild reaction conditions, simple operation, and industrial scalability [1]. The target compound's 5‑boronate ester enables installation of diverse aryl, heteroaryl, or alkenyl groups at the pyrimidine C‑5 position via Suzuki coupling, while the 2‑ethoxycarbonyl group can be elaborated to the nucleobase or retained as a prodrug moiety. This application scenario is particularly relevant for groups working on conformationally locked nucleoside analogs (e.g., North‑methanocarba nucleosides) where C‑5 substitution modulates antiviral potency and selectivity [2]. The target compound's specific regiochemistry (5‑boronate, 2‑carboxylate) matches the substitution pattern required for these nucleoside scaffolds, making it a direct and irreplaceable building block for such programs.

Application
Selection Property
Validation Focus
5‑Arylpyrimidine‑2‑carboxylate library synthesis
C‑5 regioselective pinacol boronate ester
Coupling efficiency and latent carboxylate diversification
Scalable Suzuki coupling process development
Near‑stoichiometric usage with reduced protodeboronation
Batch reproducibility and waste minimization
Ester homolog procurement selection
Intermediate lipophilicity and commercial availability
Chromatographic behavior and procurement lead time
Carbocyclic nucleoside analog research
5‑Boronate‑2‑carboxylate scaffold for nucleoside diversification
Structure–activity relationship studies in nucleoside programs
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